molecular formula C9H16N2O B2992201 1-(Cyclopropylmethyl)pyrrolidine-2-carboxamide CAS No. 1822516-85-7

1-(Cyclopropylmethyl)pyrrolidine-2-carboxamide

Cat. No.: B2992201
CAS No.: 1822516-85-7
M. Wt: 168.24
InChI Key: YBLZWBIWBBPJLF-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)pyrrolidine-2-carboxamide is a chemical compound characterized by a pyrrolidine ring substituted with a cyclopropylmethyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)pyrrolidine-2-carboxamide typically involves the reaction of cyclopropylmethylamine with pyrrolidine-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. Common reagents used in this synthesis include coupling agents such as carbodiimides or phosphonium salts to facilitate the amidation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)pyrrolidine-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The cyclopropylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-(Cyclopropylmethyl)pyrrolidine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 1-(Cyclopropylmethyl)pyrrolidine-2-carboxylic acid
  • 1-(Cyclopropylmethyl)pyrrolidine-2-carbonitrile
  • 1-(Cyclopropylmethyl)pyrrolidine-2-carboxylate

Comparison: 1-(Cyclopropylmethyl)pyrrolidine-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(cyclopropylmethyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c10-9(12)8-2-1-5-11(8)6-7-3-4-7/h7-8H,1-6H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLZWBIWBBPJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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